Cas no 138516-31-1 (Bisindolylmaleimide VIII acetate)

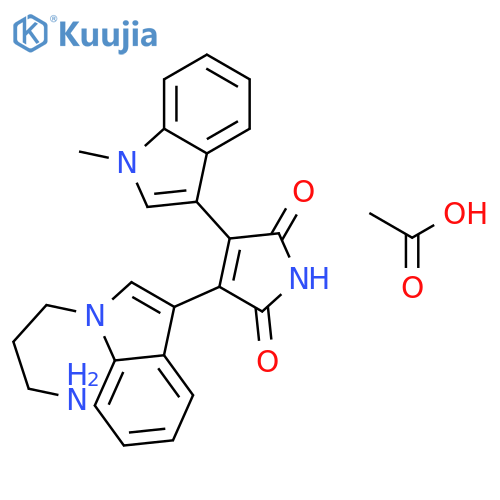

138516-31-1 structure

商品名:Bisindolylmaleimide VIII acetate

Bisindolylmaleimide VIII acetate 化学的及び物理的性質

名前と識別子

-

- 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione acetate

- Bisindolylmaleimide VIII (acetate)

- Bisindolylmaleimide VIII acetate salt

- Bisindolylmaleimide VIII Acetic Acid Salt

- 2-[1-3(aminopropyl)indol-3-yl]-3(1-methyl-1H-indol-3-yl)maleimide acetate

- 3-[1-(3-aminopropyl)indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate

- 3-< 1-(3-aminopropyl)indolyl> -4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate

- BIMI0231

- bisindolylmaleimide viii

- CTK8E7079

- Ro 31-7549 (acetate)

- Ro 31-7549 acetate

- Ro-31-7549

- SureCN8167124

- Bisindolylmaleimide VIII acetate

- J-007149

- HMS3648M22

- HY-129624A

- DTXSID50432099

- 3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)-1H-pyrrole-2,5-dione; acetic acid

- DA-71541

- Z2037279705

- MS-28387

- SR-01000946392-1

- 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (1:1)

- E77557

- 3-(1-(3-Aminopropyl)-1H-indol-3-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione acetate

- acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

- 1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-

- HB0141

- CS-0115630

- Ro-31-7549, Monohydrate - CAS 125313-65-7

- Bisindolylmaleimide VIII (acetate)?

- VEOXVBTXROWDAH-UHFFFAOYSA-N

- 138516-31-1

- Ro 31-7549;Bis VIII

- 3-[1-(3-Aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione Acetic Acid Salt; Ro 31-7549 Acetic Acid Salt; Ro 31-7549/001 Acetic Acid Salt;

- C24H22N4O2.C2H4O2

- CHEMBL3430781

- Ro 31-7549 acetate; Bis VIII acetate

- SCHEMBL8167124

- 3-[1-(3-aminopropyl)-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione acetate

- AKOS025394353

- SR-01000946392

- Bis VIII acetate

-

- インチ: InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4)

- InChIKey: VEOXVBTXROWDAH-UHFFFAOYSA-N

- ほほえんだ: CN1C=C(C2=C(C(NC2=O)=O)C3=CN(C4=CC=CC=C34)CCCN)C5=CC=CC=C51.CC(O)=O

計算された属性

- せいみつぶんしりょう: 458.19558

- どういたいしつりょう: 458.19540532g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 5

- 複雑さ: 766

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 3

- トポロジー分子極性表面積: 119Ų

じっけんとくせい

- 色と性状: 使用できません

- PSA: 119.35

- ようかいせい: エタノールに微溶解

Bisindolylmaleimide VIII acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10694-5mg |

Bisindolylmaleimide VIII (acetate) |

138516-31-1 | 98% | 5mg |

¥2105.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-5mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99% | 5mg |

¥ 1598 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-200mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99% | 200mg |

¥ 16622 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-25 mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99.00% | 25mg |

¥12157.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-50 mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99.00% | 50mg |

¥18225.00 | 2022-02-28 | |

| TRC | B448500-100mg |

Bisindolylmaleimide VIII Acetic Acid Salt |

138516-31-1 | 100mg |

$ 1656.00 | 2023-09-08 | ||

| MedChemExpress | HY-129624A-50mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99.70% | 50mg |

¥10100 | 2023-08-31 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10549-100 mg |

Bisindolylmaleimide VIII acetate |

138516-31-1 | 99.00% | 100MG |

¥27338.00 | 2022-02-28 | |

| Chemenu | CM451191-100mg |

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (11) |

138516-31-1 | 95%+ | 100mg |

$715 | 2023-02-18 | |

| 1PlusChem | 1P0019TF-10mg |

1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-, acetate (1:1) |

138516-31-1 | ≥98% | 10mg |

$290.00 | 2025-02-19 |

Bisindolylmaleimide VIII acetate 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

138516-31-1 (Bisindolylmaleimide VIII acetate) 関連製品

- 137592-47-3(BISINDOLYLMALEIMIDE VII)

- 137592-45-1(Bisindolylmaleimide II)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:138516-31-1)Bisindolylmaleimide VIII acetate

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):462.0/784.0/1332.0

atkchemica

(CAS:138516-31-1)Bisindolylmaleimide VIII acetate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ